Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid

Chiral starting material quality control Brivaracetam impurity profiling Enantiomeric purity specification

This chiral reference standard is critical for quantifying Impurity A (the (2S,4R)-brivaracetam diastereomer) and validating enantiomeric purity of the (S)-2 starting material. Its (S)-configuration is a binary determinant for downstream API identity; substitution with the (R)-enantiomer directly yields Impurity A at levels that collapse the impurity control strategy. Validated SFC methods achieve LOD ~1.7 ng. ICH-compliant characterization packages support ANDA/DMF filings.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
Cat. No. B13429232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/t8-/m0/s1
InChIKeyFPXXLDXAXQPOIJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic Acid (CAS 2432911-34-5): Chiral Reference Standard and Key Intermediate for Brivaracetam Synthesis


(S)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid (CAS 2432911-34-5; molecular formula C₁₁H₂₀O₄; MW 216.27) is a chiral, non-racemic carboxylic acid bearing a single stereogenic center at the 2-position of the pentanoic acid backbone and a tert-butyl ester moiety . It is formally designated as Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) ester, (2S)- [1]. This compound is recognized primarily as Brivaracetam Impurity 77 (or Impurity 3) — a process-related impurity observed and systematically characterized during the synthesis of the antiepileptic drug brivaracetam (Briviact®) [2]. Beyond its role as an impurity reference standard, it serves as the enantiospecific (S)-configured chiral starting material in the convergent synthetic route to brivaracetam developed by UCB Pharma [3].

Why a Generic Chiral Pentanoic Acid Ester Cannot Replace (S)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic Acid in Brivaracetam-Critical Workflows


The (S)-configured stereochemistry at the 2-position of this compound is not a tunable parameter — it is a binary determinant of downstream molecular identity. In the convergent brivaracetam synthesis, (S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid ((S)-2) supplies the (S)-configuration that ultimately becomes the 4′-position stereocenter of the brivaracetam molecule [1]. Substitution with the (R)-enantiomer (CAS 112106-16-8) directly produces Impurity A — the (2S,4R)-diastereomer of brivaracetam — at levels that correlate quantitatively with the enantiomeric impurity present in the starting material [1]. The racemic compound (CAS 1788904-23-3) introduces an unavoidable 50% stereochemical error that cannot be remediated without costly chiral chromatographic separation, a route explicitly rejected as lacking practicality and viability in large-scale production [1]. Furthermore, the structural isomer (S)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid (E-2), differing only by a branched vs. linear propyl attachment, generates the distinct Impurity E, which exhibits markedly poorer purging behavior during recrystallization and requires control to <0.10% in the starting material to maintain API specifications [1]. These stereochemical and regioisomeric interdependencies mean that no generic analog can be interchanged without invalidating the entire impurity control strategy.

Quantitative Differentiation Evidence: (S)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic Acid vs. Closest Comparators


Enantiomer-Dependent Impurity Fate: (S)-2 vs. (R)-2 Stereochemical Identity Determines Brivaracetam Diastereomeric Purity

The (S)-enantiomer (CAS 2432911-34-5) is the required chiral starting material for the convergent brivaracetam synthesis; its enantiomeric purity directly governs the level of Impurity A in the final API. In the systematic impurity profile study by Liao et al., Impurity A was identified as originating exclusively from the enantiomer of the starting material — (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid ((R)-2, CAS 112106-16-8) [1]. Quantitative control data demonstrated that maintaining the (R)-2 content below 0.15% in the (S)-2 starting material limited Impurity A to ≤0.15% (HPLC area%) in brivaracetam API, meeting ICH guidelines [1]. In contrast, the (R)-enantiomer, when used as a starting material, produces the incorrect (2R,4S)-brivaracetam diastereomer (Impurity A) as the major product [1].

Chiral starting material quality control Brivaracetam impurity profiling Enantiomeric purity specification

Temperature-Dependent Impurity B Formation: Process Control Data for (S)-2-Derived Brivaracetam Synthesis

When (S)-2 (99.90% ee) is employed as the chiral starting material, the formation of Impurity B — the (2R,4R)-diastereomer arising from racemization at the 2-position during the reaction — is strongly temperature-dependent. Liao et al. reported a systematic study of the reaction temperature effect (40–80°C) on diastereomeric impurity levels [1]. Impurity B increased from 0.06% (HPLC area%) at 40°C to 1.05% at 80°C, representing a 17.5-fold increase, while Impurity A remained relatively stable at 0.06–0.09% across the entire temperature range. This differential behavior demonstrates that Impurity A is predominantly starting-material-driven (enantiomeric purity of (S)-2), whereas Impurity B is process-driven (racemization kinetics) [1].

Process chemistry optimization Racemization control Brivaracetam manufacturing

Regulatory Reference Standard Qualification: Fully Characterized (S)-2 vs. Research-Grade Chiral Building Blocks

(S)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid (CAS 2432911-34-5) is supplied as a fully characterized Brivaracetam Impurity reference standard with detailed Certificates of Analysis (COA) compliant with ICH and pharmacopeial guidelines, suitable for ANDA and DMF submissions [1]. Suppliers such as SynZeal and Axios Research provide comprehensive characterization packages including NMR (¹H, ¹³C, HSQC, HMBC, ¹H-¹H COSY), HRMS, HPLC purity data, and optical rotation measurements [1]. In the foundational Tetrahedron study, Impurity A was prepared from (S)-2 at 100 g scale (0.46 mol), yielding 50.03 g (51%) of product with 99.1% HPLC purity and 99.2% ee, and full spectroscopic characterization including [α]D = −46.46° (c = 1.00, CH₃OH) [2]. This level of characterization documentation is not typically available for generic research-grade chiral pentanoic acid building blocks.

Pharmaceutical reference standards ANDA/DMF submission Regulatory compliance

Analytical Method Discrimination: SFC Resolution of (S)-2-Derived Impurity A from Co-Eluting Brivaracetam Isomers

A recently developed supercritical fluid chromatography (SFC) method enables simultaneous separation and quantification of seven brivaracetam-related isomeric and non-isomeric impurities, including Impurity A which directly derives from (S)-2 [1]. The method, using an amylose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phase (AD-H) with CO₂/MeOH (0.2% DEA) gradient elution, achieved baseline resolution of all seven impurities [1]. Method validation demonstrated accuracy of 95.5%–105.5%, intermediate precision with RSD <3%, and limits of detection (LOD) ranging from 1.743 to 4.207 ng across the impurity panel [1]. This SFC method outperformed the reference European Pharmacopoeia HPLC methods in both analysis throughput and environmental sustainability (greenness), reducing organic solvent consumption [1]. The method enables specific quantification of Impurity A — the direct stereochemical consequence of (S)-2 enantiomeric quality — in the presence of structurally similar brivaracetam diastereomers that co-elute under conventional reversed-phase conditions [1].

Supercritical fluid chromatography Chiral impurity separation Method validation

Commercial Availability and Purity Specifications: (S)-2 Reference Standard vs. (R)-2 and Racemic Comparators

The (S)-enantiomer (CAS 2432911-34-5) is commercially available at 98% purity (HPLC) from multiple qualified vendors including Leyan (Cat. 1450446), BOC Sciences (Cat. BB070761), and Pharmaffiliates (Cat. PA 29 0481026) [1]. The (R)-enantiomer (CAS 112106-16-8) is available at 95% purity from Fluorochem (Cat. F616939) and 97% from Sigma-Aldrich (via Fluorochem) , while the racemic mixture (CAS 1788904-23-3) is offered at 98% purity (HPLC) from ChemicalBook and Leyan . A critical procurement distinction is that the (S)-enantiomer is specifically listed and cataloged as a Brivaracetam Impurity reference standard with associated regulatory documentation, whereas (R)-2 is primarily marketed as a synthetic intermediate . The (S)-enantiomer is typically supplied with storage specification of 2–8°C (refrigerated) and detailed characterization data including NMR, HRMS, and HPLC traceability [1].

Vendor comparison Enantiomeric purity Procurement specifications

Validated Application Scenarios for (S)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic Acid Based on Quantitative Evidence


Pharmaceutical ANDA/DMF Impurity Reference Standard for Brivaracetam Quality Control

This compound is the preferred reference standard for identifying and quantifying Impurity A (the (2S,4R)-brivaracetam diastereomer) in brivaracetam API and drug product. The Tetrahedron impurity profiling study established that Impurity A originates from the (R)-enantiomer contaminant in the (S)-2 starting material, with a direct quantitative correlation: maintaining (R)-2 below 0.15% in the starting material limits Impurity A to ≤0.15% in the API [1]. The validated SFC method enables specific quantification of Impurity A at LOD levels of 1.743–4.207 ng with 95.5–105.5% accuracy [2]. Qualified vendors supply this compound with full ICH-compliant characterization packages supporting ANDA and DMF filings [3].

Chiral Starting Material for Convergent Brivaracetam Synthesis at Pilot to Commercial Scale

In the convergent brivaracetam synthetic route employing two enantiospecific starting materials, (S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid serves as the (S)-configured chiral building block that provides the 4′-position stereochemistry of brivaracetam [1]. The Liao et al. study demonstrated multi-hundred-gram-scale use: 100.00 g (0.46 mol) of (S)-2 was converted to brivaracetam intermediate (S)-4 in quantitative yield, ultimately producing 50.03 g of Impurity A reference material at 99.1% HPLC purity and 99.2% ee [1]. Process control data confirms that with (S)-2 of 99.90% ee, Impurity A remains ≤0.09% across the entire 40–80°C reaction temperature range, enabling robust manufacturing [1].

Method Development and Validation for Chiral Impurity Profiling of Multi-Stereocenter APIs

The compound serves as a critical analyte in developing and validating chiral chromatographic methods for brivaracetam and related multi-stereocenter drug substances. The SFC method employing an amylose tris(3,5-dimethylphenylcarbamate) stationary phase achieved simultaneous separation of seven isomeric and non-isomeric brivaracetam impurities, with Impurity A (derived from (S)-2) among the key resolved analytes [2]. The method demonstrated intermediate precision with RSD <3% and outperformed European Pharmacopoeia reference methods in throughput and environmental sustainability [2]. The Tetrahedron study further provides orthogonal normal-phase HPLC retention data: brivaracetam at 10.13 min, Impurity A at 15.04 min, Impurity B at 17.33 min, and Impurity C at 23.61 min on Chiralpak IC [1].

Supplier Qualification and Incoming Material Release Testing for Brivaracetam Starting Materials

Procurement and quality assurance teams use this compound as the authenticated (S)-enantiomer reference to verify the enantiomeric purity of incoming (S)-2 starting material batches. The Tetrahedron study established that the structural isomer (S)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid (E-2) must be controlled to <0.10% in (S)-2 to ensure Impurity E remains ≤0.10% in the final API [1]. The commercial availability of (S)-2 at 98% purity from multiple qualified vendors, each providing detailed COA documentation [3], enables comparative supplier assessment based on enantiomeric excess specifications, impurity profile transparency, and regulatory documentation completeness.

Quote Request

Request a Quote for (S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.